Strontium arsenate

Description

Properties

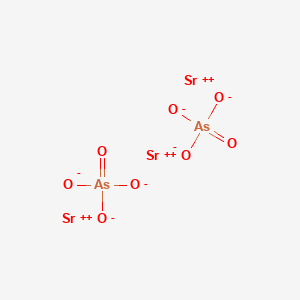

IUPAC Name |

tristrontium;diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Sr/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUKBNOCUASEEE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Sr+2].[Sr+2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2O8Sr3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928700 | |

| Record name | Strontium arsorate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13464-68-1 | |

| Record name | Arsenic acid (H3AsO4), strontium salt (2:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), strontium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium arsorate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tristrontium diarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Strontium Arsenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium arsenate (Sr₃(AsO₄)₂), an inorganic salt of significant interest due to its potential applications and toxicological relevance, demands a thorough understanding of its synthesis and physicochemical properties. This technical guide provides a comprehensive overview of the primary synthesis methodologies, including precipitation, hydrothermal, and solid-state reactions. Detailed experimental protocols for each method are presented to facilitate reproducible synthesis. The guide further compiles and presents key quantitative data on the physical and chemical properties of this compound in clearly structured tables for comparative analysis. Advanced characterization techniques essential for verifying the synthesis and purity of the compound are discussed, and safety protocols for handling arsenic-containing compounds are outlined. Visual diagrams generated using Graphviz are included to illustrate the experimental workflows, enhancing the practical utility of this guide for researchers in chemistry, materials science, and pharmaceutical development.

Introduction

This compound, with the chemical formula Sr₃(AsO₄)₂, is an inorganic compound composed of strontium cations (Sr²⁺) and arsenate anions (AsO₄³⁻)[1][2]. Its molecular weight is 540.7 g/mol [1][2][3]. This compound is of interest to researchers for various reasons, including its potential use in specialized applications and its relevance in environmental and toxicological studies due to the presence of both strontium and arsenic. A comprehensive understanding of its synthesis and properties is crucial for any scientific investigation or application involving this compound. This guide aims to provide a detailed technical overview for professionals in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, each offering distinct advantages in terms of purity, crystallinity, and scalability. The most common methods are precipitation, hydrothermal synthesis, and solid-state reaction.

Precipitation Method

Precipitation is a straightforward and widely used method for the synthesis of this compound at room temperature[1]. It involves the reaction of a soluble strontium salt with a soluble arsenate salt in an aqueous solution, leading to the formation of insoluble this compound which precipitates out.

-

Reactant Preparation:

-

Prepare a solution of a soluble strontium salt, such as strontium nitrate (Sr(NO₃)₂) or strontium chloride (SrCl₂), by dissolving a stoichiometric amount in deionized water.

-

Prepare a solution of a soluble arsenate salt, such as sodium arsenate (Na₃AsO₄), by dissolving a stoichiometric amount in deionized water.

-

-

Precipitation Reaction:

-

Slowly add the sodium arsenate solution to the strontium nitrate solution dropwise while continuously stirring the mixture at a constant rate. The following reaction occurs: 3Sr(NO₃)₂(aq) + 2Na₃AsO₄(aq) → Sr₃(AsO₄)₂(s) + 6NaNO₃(aq)[1]

-

Continue stirring for a predetermined period (e.g., 2-4 hours) at room temperature to ensure the reaction goes to completion.

-

-

Purification:

-

Separate the this compound precipitate from the solution by filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted precursors and soluble byproducts.

-

Follow with a final wash with ethanol to facilitate drying.

-

-

Drying:

-

Dry the purified precipitate in a drying oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

-

Characterization:

-

The final product should be a white powder[4][5]. Characterize the synthesized this compound using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and phase purity, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Scanning Electron Microscopy (SEM) to observe the morphology.

-

References

- 1. drexel.edu [drexel.edu]

- 2. This compound (13464-68-1) for sale [vulcanchem.com]

- 3. Arsenic acid (H3AsO4), strontium salt (2:3) | As2O8Sr3 | CID 166815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Strontium arsenite | As2O4Sr | CID 167445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. STRONTIUM ARSENITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Unraveling the Crystalline Architecture of Strontium Arsenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strontium Arsenate

This compound, with the chemical formula Sr₃(AsO₄)₂, is an inorganic salt composed of strontium cations (Sr²⁺) and arsenate anions (AsO₄³⁻).[1] These ions arrange themselves in a periodic, three-dimensional network, forming a crystalline solid.[1] The precise arrangement of these ions, or the crystal structure, dictates the material's physical and chemical properties, including its stability, solubility, and potential for biological interactions. Understanding this structure is paramount for its application in any field.

While strontium-containing compounds are explored for their role in bone metabolism, the arsenate component introduces significant toxicity concerns that are critical to consider in any drug development context. A thorough understanding of its crystalline form is the first step in assessing its behavior and potential for modification.

Crystallographic Data

Detailed single-crystal X-ray diffraction data for this compound (Sr₃(AsO₄)₂) is not prominently available in the current body of published literature. However, the existence of a powder diffraction file from the National Bureau of Standards (now NIST) indicates that the material has been synthesized and its diffraction pattern recorded.[2][3]

In the absence of a dedicated study on this compound, we can infer its structural properties by examining isostructural compounds. Strontium phosphate, β-Sr₃(PO₄)₂, is an excellent analogue. The phosphate (PO₄³⁻) and arsenate (AsO₄³⁻) anions are chemically similar, and both compounds share the same cation. β-Sr₃(PO₄)₂ is known to be isostructural with β-tricalcium phosphate (β-TCP), which has been extensively studied.[1] It is therefore highly probable that Sr₃(AsO₄)₂ adopts a similar crystal structure.

The crystallographic data for β-strontium orthophosphate, which serves as a reliable model for this compound, is presented in Table 1. This form is stable at room temperature and crystallizes in the trigonal system.[1]

Table 1: Crystallographic Data for β-Strontium Orthophosphate (β-Sr₃(PO₄)₂) (as a proxy for this compound)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3c |

| a (Å) | 10.44 |

| c (Å) | 37.38 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 120 |

| Unit Cell Volume (ų) | 3527 |

| Z | 21 |

| Density (calculated) (g/cm³) | 4.53 |

Data sourced from studies on β-Sr₃(PO₄)₂ which is isostructural with β-TCP.[1]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of a compound like this compound involves a multi-step process encompassing synthesis, data collection, and structure refinement.

Synthesis of this compound

A common method for synthesizing this compound is through a solid-state reaction or a precipitation method followed by calcination.

Solid-State Reaction Protocol:

-

Precursor Selection: High-purity strontium carbonate (SrCO₃) and arsenic pentoxide (As₂O₅) are used as precursors.

-

Stoichiometric Mixing: The precursors are weighed and thoroughly mixed in a 3:1 molar ratio of SrCO₃ to As₂O₅ in an agate mortar to ensure homogeneity.

-

Calcination: The mixture is transferred to an alumina crucible and heated in a furnace. The temperature is gradually increased to a high temperature (e.g., 1000-1200 °C) and held for several hours to allow for the solid-state reaction to complete and to drive off carbon dioxide. 3SrCO₃(s) + As₂O₅(s) → Sr₃(AsO₄)₂(s) + 3CO₂(g)

-

Cooling and Grinding: The furnace is slowly cooled to room temperature. The resulting product is then ground to a fine powder for subsequent analysis.

Aqueous Precipitation Protocol:

-

Solution Preparation: A soluble strontium salt, such as strontium nitrate (Sr(NO₃)₂), is dissolved in deionized water. A separate solution of a soluble arsenate, such as sodium arsenate (Na₃AsO₄), is also prepared.

-

Precipitation: The strontium nitrate solution is slowly added to the sodium arsenate solution under constant stirring. A white precipitate of this compound will form. 3Sr(NO₃)₂(aq) + 2Na₃AsO₄(aq) → Sr₃(AsO₄)₂(s) + 6NaNO₃(aq)

-

Washing and Filtration: The precipitate is collected by filtration and washed several times with deionized water to remove any unreacted precursors and soluble byproducts.

-

Drying and Calcination: The filtered precipitate is dried in an oven and may be subsequently calcined at a high temperature to improve crystallinity.

X-ray Diffraction (XRD) Data Collection

Powder X-ray diffraction is the primary technique for identifying the crystalline phases and determining the unit cell parameters of a polycrystalline sample.

-

Sample Preparation: A small amount of the finely ground this compound powder is packed into a sample holder.

-

Instrument Setup: A powder diffractometer with a known X-ray source (e.g., Cu Kα radiation) is used.

-

Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The 2θ range is typically scanned from a low to a high angle to capture a sufficient number of diffraction peaks.

Rietveld Refinement

Rietveld refinement is a powerful method used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental XRD data.

-

Initial Model: An initial structural model is required. For this compound, the crystal structure of β-Sr₃(PO₄)₂ would be an excellent starting point. This includes the space group, approximate lattice parameters, and atomic positions.

-

Refinement Software: Specialized software (e.g., GSAS, FullProf, TOPAS) is used for the refinement.

-

Refinement Process: The software calculates a theoretical diffraction pattern based on the initial model and compares it to the experimental data. It then iteratively adjusts various parameters (e.g., lattice parameters, atomic coordinates, peak shape parameters, background) using a least-squares algorithm to minimize the difference between the calculated and observed patterns.

-

Analysis of Results: The quality of the fit is assessed using various statistical indicators (e.g., R-factors). A good refinement provides accurate lattice parameters, atomic coordinates, and other structural details.

Visualizing the Experimental Workflow

The logical flow of experiments for determining the crystal structure of this compound is depicted in the following diagram.

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

Conclusion

The crystal structure of this compound (Sr₃(AsO₄)₂), while not fully elucidated through single-crystal studies in readily available literature, can be confidently inferred to be isostructural with β-strontium phosphate. This suggests a trigonal crystal system with the space group R3c. The experimental protocols outlined in this guide provide a robust framework for the synthesis and detailed structural characterization of this compound using standard solid-state chemistry and powder X-ray diffraction techniques coupled with Rietveld refinement. For professionals in drug development, a precise understanding of the crystal structure is a critical first step in evaluating the properties and potential risks associated with this and related arsenate-containing materials.

References

An In-depth Technical Guide on the Physicochemical Properties of Strontium Arsenate [Sr3(AsO4)2]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium arsenate, with the chemical formula Sr3(AsO4)2, is an inorganic compound that has garnered interest in various scientific fields due to its potential applications and unique properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its synthesis, crystal structure, solubility, and thermal stability. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers and professionals in materials science and drug development.

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. It is noteworthy that some properties, such as melting and boiling points, are not well-documented in the literature.

Table 1: General Physicochemical Properties of Sr3(AsO4)2

| Property | Value | Reference |

| Chemical Formula | Sr3(AsO4)2 | [1] |

| Molar Mass | 540.70 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Solubility in Water | Varies with temperature (e.g., 0.0550 g/L, 0.0590 g/L, 0.0670 g/L, 0.0700 g/L) | [3][4][5] |

| Solubility Product (Ksp) | Approximately 4.29 x 10⁻¹⁹ | |

| Melting Point | Not available | [6] |

| Boiling Point | Not available | [6] |

Crystal Structure

This compound crystallizes in the monoclinic crystal system with the space group P2₁/c.[7] The crystal structure is a three-dimensional network composed of strontium cations (Sr²⁺) and arsenate anions (AsO₄³⁻).[1] The strontium ions are found in three distinct coordination environments, being coordinated to eight, six, or seven oxygen atoms. The arsenic atoms are tetrahedrally coordinated to four oxygen atoms.[7]

Table 2: Crystal Structure Data for Sr3(AsO4)2

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁/c | [7] |

Experimental Protocols

Synthesis of this compound

General Solid-State Synthesis Protocol:

-

Precursor Selection: Start with stoichiometric amounts of strontium carbonate (SrCO₃) and arsenic pentoxide (As₂O₅) or a suitable arsenate precursor.

-

Mixing: Thoroughly grind the precursors in an agate mortar to ensure intimate mixing and increase the reaction surface area.

-

Calcination: Transfer the mixture to an alumina crucible and heat in a furnace. The heating profile would typically involve a gradual ramp-up in temperature to an elevated temperature (e.g., 800-1200 °C) and holding for an extended period (e.g., 12-24 hours) to allow for the solid-state diffusion and reaction to occur. Multiple grinding and heating cycles may be necessary to achieve a single-phase product.

-

Cooling: The furnace is then slowly cooled to room temperature to prevent the formation of cracks or defects in the final product.

Another potential route is hydrothermal synthesis, which involves a reaction in an aqueous solution at elevated temperature and pressure in a sealed vessel (autoclave). This method can offer better control over particle size and morphology.[9][10]

Characterization Techniques

XRD is a fundamental technique to determine the crystal structure and phase purity of the synthesized this compound.

Experimental Protocol:

-

Sample Preparation: A small amount of the powdered Sr3(AsO4)2 sample is finely ground and mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffraction pattern is compared to standard diffraction databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present. Rietveld refinement can be used to obtain detailed structural parameters such as lattice parameters and atomic positions.

Infrared and Raman spectroscopy are used to probe the vibrational modes of the arsenate groups in the crystal lattice. While specific spectra for Sr3(AsO4)2 are not widely published, the expected vibrational modes for the AsO₄³⁻ tetrahedron would be observed.

General Protocol:

-

FTIR Spectroscopy: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in the beam of an FTIR spectrometer to obtain the infrared absorption spectrum.

-

Raman Spectroscopy: The powdered sample is placed on a microscope slide and irradiated with a monochromatic laser. The scattered light is collected and analyzed to obtain the Raman spectrum.

Logical Relationships and Workflows

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of an inorganic compound like this compound.

Caption: A generalized workflow for the synthesis and characterization of Sr3(AsO4)2.

Signaling Pathways

There are no known specific biological signaling pathways directly involving this compound as a compound. However, both strontium and arsenate ions, if they were to become bioavailable through dissolution, have known biological effects. Strontium, being chemically similar to calcium, can be incorporated into bone and has been studied for its effects on bone metabolism.[11] Arsenate can interfere with phosphate-dependent energy-generating processes in cells. Due to the lack of a direct signaling pathway for the compound itself, a specific diagram is not provided.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, drawing from the available scientific literature. While fundamental data on its crystal structure and solubility are established, further research is needed to fully elucidate properties such as its melting point, boiling point, and a detailed thermal decomposition pathway. The provided experimental outlines offer a starting point for researchers interested in the synthesis and characterization of this and similar inorganic materials. The continued investigation of this compound and its analogues will undoubtedly contribute to advancements in materials science and potentially other related fields.

References

- 1. This compound (13464-68-1) for sale [vulcanchem.com]

- 2. webqc.org [webqc.org]

- 3. brainly.com [brainly.com]

- 4. homework.study.com [homework.study.com]

- 5. quora.com [quora.com]

- 6. americanelements.com [americanelements.com]

- 7. Materials Data on Sr3(AsO4)2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]

- 8. reposiTUm: Inverstigations in the systems Sr-As-O-X (X=H,Cl): Preparation and crystal structure refinements of the anhydrous arsenates(V) Sr₃(AsO₄)₂, Sr₂As₂O₇, α- and β-SrAs₂O₆ and of the apatite-type phases Sr₅(AsO₄)₃OH and Sr₅(AsO₄)₃Cl [repositum.tuwien.at]

- 9. chalcogen.ro [chalcogen.ro]

- 10. Hydrothermal synthesis of strontium titanate: thermodynamic considerations, morphology control and crystallisation mechanisms - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. Physicochemical Properties and Cellular Responses of Strontium-Doped Gypsum Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profile of Strontium Arsenate Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of strontium arsenate (Sr₃(AsO₄)₂). The information presented herein is intended to serve as a critical resource for researchers in materials science, chemistry, and pharmaceutical development, enabling a deeper understanding of the compound's stability, reactivity, and potential applications.

Core Thermodynamic Data

The formation of this compound from its constituent elements in their standard states is an exothermic process, indicating that the compound is thermodynamically stable under standard conditions (298.15 K and 1 bar). The key thermodynamic parameters for the formation of solid this compound are summarized in the table below.

| Thermodynamic Parameter | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -3317.08 | kJ/mol[1] |

| Standard Gibbs Free Energy of Formation | ΔG°f | -3080.26 | kJ/mol[1] |

| Standard Molar Entropy | S° | 255.22 | J/(mol·K)[1] |

Table 1: Standard Thermodynamic Data for the Formation of this compound (Sr₃(AsO₄)₂) at 298.15 K.

Formation Reaction and Thermodynamic Relationships

The formation of one mole of solid this compound from its elements in their standard states can be represented by the following balanced chemical equation:

3Sr(s) + 2As(s) + 4O₂(g) → Sr₃(AsO₄)₂(s)

The relationship between the standard Gibbs free energy of formation (ΔG°f), the standard enthalpy of formation (ΔH°f), and the standard entropy change of formation (ΔS°f) is defined by the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS°f

Where T is the absolute temperature in Kelvin. The standard entropy change of formation can be calculated from the standard molar entropies of the product and reactants.

The logical relationship for calculating the standard Gibbs free energy of formation is illustrated in the diagram below.

Experimental Protocols

The determination of the thermodynamic data for this compound involves precise experimental techniques. A plausible experimental workflow for obtaining these values is outlined below, based on established methodologies for inorganic salt characterization.

Synthesis of this compound

Anhydrous this compound (Sr₃(AsO₄)₂) can be synthesized via a solid-state reaction. A typical procedure involves:

-

Reactant Preparation: Stoichiometric amounts of strontium hydroxide octahydrate (Sr(OH)₂·8H₂O) and arsenic pentoxide (As₂O₅) are thoroughly mixed in an agate mortar.

-

Thermal Treatment: The mixture is heated in a furnace, with a gradual increase in temperature to drive off water and initiate the reaction. A final calcination step at a high temperature (e.g., 800-1000 °C) for an extended period is typically required to ensure complete reaction and crystallization.

-

Characterization: The resulting product is characterized by powder X-ray diffraction (PXRD) to confirm the formation of the desired crystalline phase of Sr₃(AsO₄)₂.

Calorimetric Measurements

Enthalpy of Formation (ΔH°f):

The standard enthalpy of formation is commonly determined using acid-solution calorimetry. The general steps are:

-

Dissolution: A precisely weighed sample of the synthesized Sr₃(AsO₄)₂ is dissolved in a suitable acidic solvent (e.g., aqueous HCl) within a calorimeter. The heat of solution (ΔHsoln) is measured.

-

Reference Measurements: The heats of solution for the constituent oxides (SrO and As₂O₅) or other relevant precursors are also measured under identical conditions.

-

Hess's Law Calculation: By constructing a thermochemical cycle based on Hess's Law, the enthalpy of formation from the oxides can be calculated. This value is then combined with the known standard enthalpies of formation of the oxides to determine the standard enthalpy of formation of Sr₃(AsO₄)₂.

Heat Capacity and Entropy (S°):

The standard molar entropy is determined from low-temperature heat capacity measurements.

-

Heat Capacity Measurement: The heat capacity (Cp) of a sample of Sr₃(AsO₄)₂ is measured as a function of temperature from near absolute zero (typically ~2 K) up to room temperature (298.15 K) using a technique like relaxation calorimetry or adiabatic calorimetry.

-

Entropy Calculation: The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity data (as Cp/T) with respect to temperature from 0 K to 298.15 K.

The experimental workflow for determining the thermodynamic properties is visualized in the following diagram.

Crystal Structure and Dissolution

Recent studies have successfully determined the crystal structure of anhydrous this compound (Sr₃(AsO₄)₂). It is isostructural with its phosphate analog, strontium phosphate (Sr₃(PO₄)₂), crystallizing in a rhombohedral system. This structural information is vital for theoretical calculations and for understanding the material's properties.

In aqueous environments, this compound exhibits low solubility. The dissolution equilibrium is a key aspect of its behavior in biological and environmental systems.

Sr₃(AsO₄)₂(s) ⇌ 3Sr²⁺(aq) + 2AsO₄³⁻(aq)

The thermodynamic favorability of this dissolution process is governed by the standard Gibbs free energy of dissolution (ΔG°diss), which can be calculated from the standard Gibbs free energies of formation of the products and the reactant.

The signaling pathway below illustrates the relationship between the solid state and its dissolved ionic species, a critical consideration in drug development and bioavailability studies.

References

Unraveling the Toxicity of Strontium Arsenate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological profile of strontium arsenate compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the chemical properties, mechanisms of toxicity, and relevant experimental protocols. The information presented is intended to support risk assessment and guide future research in this area.

Executive Summary

Physicochemical Properties

This compound is an inorganic salt with the chemical formula Sr₃(AsO₄)₂. It consists of strontium cations (Sr²⁺) and arsenate anions (AsO₄³⁻)[1]. It is a white, solid compound with limited solubility in water[1][2]. This low solubility plays a crucial role in its bioavailability and subsequent toxicity.

| Property | Value | Reference |

| Chemical Formula | Sr₃(AsO₄)₂ | [1] |

| Molecular Weight | 540.7 g/mol | [1] |

| Appearance | White powder | [2][3][4] |

| CAS Number | 13464-68-1 | [1] |

| Water Solubility | Low | [1][2][3][4] |

| Solubility Product (Ksp) | 4.29 x 10⁻¹⁹ | [1] |

Toxicological Profile

The toxicity of this compound is a composite of the effects of its constituent ions: strontium and arsenate. However, the primary driver of its toxicity is the arsenate component.

Strontium Toxicity

Stable strontium is chemically similar to calcium and is primarily absorbed through the oral route[5][6]. It is of relatively low toxicity in adults at typical environmental exposure levels[6][7]. The main concern with high levels of stable strontium exposure is its effect on bone development in children, particularly in diets low in calcium and protein, where it can lead to "strontium rickets"[6][8].

Arsenate Toxicity

Arsenic is a well-established human toxicant and carcinogen[9][10]. Its toxicity is highly dependent on its oxidation state. Trivalent arsenic (arsenite, As³⁺) is generally considered more toxic than pentavalent arsenic (arsenate, As⁵⁺)[2][11][12]. Arsenate's toxicity stems from its ability to mimic phosphate in cellular processes, leading to the disruption of energy production and an increase in oxidative stress[13].

Acute Effects: High or repeated exposure to inorganic arsenic compounds can lead to nausea, vomiting, diarrhea, and abdominal pain[10][11]. Severe poisoning can result in multi-organ failure.

Chronic Effects: Long-term exposure to arsenic is associated with a range of health issues, including skin lesions, cardiovascular disease, neurological damage, and damage to the liver and kidneys[9][10][11].

Carcinogenicity: Inorganic arsenic is classified as a human carcinogen and has been linked to cancers of the lung, bladder, and skin[10][11].

Quantitative Toxicity Data

As previously mentioned, specific quantitative toxicity data for this compound is scarce in the available literature. The following table summarizes general toxicity information for related compounds.

| Compound/Ion | Test Type | Species | Route | Value | Reference |

| Strontium Sulfate | Acute Oral LD50 | Rat | Oral | > 2,000 mg/kg bw | [14] |

| Strontium Sulfate | Acute Dermal LD50 | Rat | Dermal | > 2,000 mg/kg bw | [14] |

| Arsenic (inorganic) | Carcinogenicity | Human | Inhalation, Oral | Group 1 (Carcinogenic to humans) | [10][11] |

Mechanisms of Toxicity and Signaling Pathways

The toxicity of arsenate, the active component of this compound, is multifaceted and involves several key cellular pathways.

Interference with Cellular Respiration

Arsenate can substitute for phosphate in glycolysis, leading to the formation of an unstable arsenate ester that hydrolyzes spontaneously. This process, known as arsenolysis, uncouples a key ATP-producing step, thereby depleting cellular energy reserves[13][15].

References

- 1. Arsenate and arsenite differential toxicity in Tetrahymena thermophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STRONTIUM ARSENITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Strontium arsenite | As2O4Sr | CID 167445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparative effects of arsenite (As(III)) and arsenate (As(V)) on whole plants and cell lines of the arsenic-resistant halophyte plant species Atriplex atacamensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms Pertaining to Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. Arsenic in Water: What You Need to Know - Palintest [palintest.com]

- 9. differencebetween.com [differencebetween.com]

- 10. youtube.com [youtube.com]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. oecd.org [oecd.org]

- 13. Influence of arsenate and arsenite on signal transduction pathways: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

An In-depth Technical Guide to Strontium Arsenate (CAS Number: 13464-68-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and associated hazards of Strontium Arsenate (CAS No. 13464-68-1). This compound, with the chemical formula Sr₃(AsO₄)₂, is an inorganic salt that presents significant toxicological concerns due to its arsenate component.[1] This document consolidates available data on its physical and chemical characteristics, outlines its synthesis, and details its health hazards. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also highlights areas where information is currently lacking.

Chemical and Physical Properties

This compound is a white, solid inorganic salt at standard temperature and pressure.[1] Many of its fundamental physicochemical properties are not extensively documented in readily available literature.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13464-68-1 | [1] |

| Molecular Formula | Sr₃(AsO₄)₂ | [1] |

| Molecular Weight | 540.7 g/mol | [1] |

| Appearance | White solid/powder | [1] |

| Melting Point | Data not available | [3] |

| Boiling Point | Data not available | [3] |

| Density | Data not available | [3] |

| Solubility in Water | Very low | [1] |

| Solubility Product Constant (Ksp) | ~ 4.29 × 10⁻¹⁹ | [1][2] |

Crystal Structure

The crystal structure of this compound consists of strontium cations (Sr²⁺) and arsenate anions (AsO₄³⁻) forming a three-dimensional network. Within this structure, the strontium ions are coordinated with oxygen atoms from the arsenate groups.[1]

Chemical Reactivity

Under acidic conditions, this compound dissolves, releasing strontium ions and forming arsenic acid.[2] The arsenate component can undergo reduction to the more toxic and mobile arsenite form, particularly through microbial action.[2]

Synthesis

Precipitation Method

A common laboratory-scale synthesis of this compound involves a precipitation reaction. This is achieved by reacting a soluble strontium salt, such as strontium nitrate, with a soluble arsenate salt, like sodium arsenate, in an aqueous solution.[2] The resulting this compound precipitates out of the solution and can be isolated.[2]

Experimental Protocol: Precipitation Synthesis

-

Preparation of Reactant Solutions: Prepare aqueous solutions of a soluble strontium salt (e.g., Strontium Nitrate, Sr(NO₃)₂) and a soluble arsenate salt (e.g., Sodium Arsenate, Na₃AsO₄) of known concentrations.

-

Reaction: Slowly add the sodium arsenate solution to the strontium nitrate solution with constant stirring. A white precipitate of this compound will form.

-

Digestion: The mixture may be gently heated to promote the growth of larger crystals, which facilitates easier filtration.

-

Isolation: The precipitate is collected by filtration.

-

Washing: The collected solid is washed with deionized water to remove any soluble impurities, such as sodium nitrate.

-

Drying: The purified this compound is dried in an oven at a suitable temperature to remove residual water.

Hazards and Toxicology

The primary hazard associated with this compound is the toxicity of the arsenate anion.[1] Arsenic and its compounds are classified as toxic and carcinogenic.

Table 2: Toxicological Profile of this compound

| Hazard | Description | Reference |

| Acute Toxicity | Ingestion or inhalation can lead to arsenical poisoning, with symptoms including nausea, vomiting, abdominal pain, and diarrhea. | [4] |

| Carcinogenicity | Arsenic compounds are classified as human carcinogens. | [4] |

| Chronic Toxicity | Long-term exposure may lead to skin lesions, neurological effects, and damage to the liver and kidneys. | [4] |

| LD50 | Specific LD50 data for this compound is not available. |

Mechanism of Toxicity

The toxicity of arsenate is primarily due to its chemical similarity to phosphate. This allows it to interfere with essential biochemical processes:

-

Phosphate Competition: Arsenate can substitute for phosphate in phosphorylation reactions, leading to the formation of unstable arsenate esters that readily hydrolyze. This uncouples oxidative phosphorylation, disrupting cellular energy production.

-

Enzyme Inhibition: Arsenate can inhibit various enzymes, further contributing to cellular dysfunction.[1]

-

Oxidative Stress: The metabolism of arsenic in the body can generate reactive oxygen species, leading to oxidative stress and cellular damage.[1]

Experimental Protocols for Toxicological Assessment

Specific toxicological studies on this compound are not widely published. The assessment of its toxicity would generally follow established OECD guidelines for testing of chemicals. These protocols would include:

-

Acute Oral Toxicity (OECD TG 420, 423, or 425): To determine the median lethal dose (LD50).

-

Repeated Dose Toxicity Studies (OECD TG 407, 408): To evaluate the effects of sub-acute or chronic exposure.

-

Genotoxicity Tests (e.g., Ames test - OECD TG 471, In vitro micronucleus test - OECD TG 487): To assess the mutagenic potential.

-

Carcinogenicity Studies (OECD TG 451): To determine the tumor-inducing potential over the lifespan of a test animal.

Conclusion

This compound (CAS 13464-68-1) is a hazardous inorganic compound with limited publicly available data on its specific physical and chemical properties. Its primary danger lies in the toxicity of the arsenate component, which is a known carcinogen and can cause severe acute and chronic health effects. While general synthesis methods are understood, detailed experimental protocols and comprehensive toxicological data for this specific salt are scarce. Researchers and professionals handling this substance should exercise extreme caution and adhere to stringent safety protocols appropriate for handling highly toxic arsenic compounds. Further research is warranted to fully characterize the physicochemical properties and toxicological profile of this compound.

References

Unveiling the Atomic Architecture of Strontium Arsenate Minerals: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the natural mineral forms of strontium arsenate, focusing on the crystalline structures, chemical compositions, and the experimental methodologies employed for their characterization. The primary minerals discussed are Fermorite and Grandaite, two of the most well-documented naturally occurring strontium-bearing arsenates. This document is intended for researchers, scientists, and professionals in drug development with an interest in the structural and chemical properties of arsenate compounds.

Introduction to this compound Minerals

While the simple this compound compound, Sr₃(AsO₄)₂, is not known to form as a natural mineral, strontium is a significant constituent in several complex arsenate minerals. These minerals are of interest due to their unique crystal structures and the potential for strontium and arsenic to be incorporated into various crystallographic sites. Understanding the formation and properties of these minerals provides insights into the geochemical behavior of both strontium and arsenic. This guide will focus on two key examples: Fermorite, a member of the apatite group, and the more recently discovered Grandaite.

Quantitative Data Presentation

The following tables summarize the key quantitative data for Fermorite and Grandaite, facilitating a comparative analysis of their properties.

Table 1: Chemical Composition of Fermorite and Grandaite

| Chemical Component | Fermorite (wt%)[1] | Grandaite (wt%)[2] |

| SrO | 9.93 | 29.81 |

| CaO | 44.34 | 7.28 |

| BaO | - | 1.56 |

| PbO | - | 0.43 |

| Al₂O₃ | - | 7.07 |

| Fe₂O₃ | - | 2.34 |

| Mn₂O₃ | - | 1.88 |

| MgO | - | 1.04 |

| P₂O₅ | 20.11 | 0.09 |

| As₂O₅ | 25.23 | 44.95 |

| V₂O₅ | - | 0.50 |

| F | 0.83 | - |

| H₂O | trace | 1.83 |

| Total | **100.17 (-O=F₂) ** | 98.78 |

| Empirical Formula | (Ca₄.₂₀Sr₀.₈₀)₅[(PO₄)₁.₄₅(AsO₄)₁.₄₈]₂.₉₃[(OH)₀.₆₆(F₀.₃₄)]₁[1] | (Sr₁.₄₁Ca₀.₆₄Ba₀.₀₅Pb₀.₀₁)₂.₁₁(Al₀.₆₈Fe³⁺₀.₁₄Mn³⁺₀.₁₂Mg₀.₁₃)₁.₀₇[(As₀.₉₆V₀.₀₁)₀.₉₇O₄]₂(OH)[2] |

| Ideal Formula | (Ca,Sr)₅(AsO₄,PO₄)₃(OH)[3] | Sr₂Al(AsO₄)₂(OH)[4] |

Note: The chemical analysis for Fermorite was conducted by electron microprobe. The analysis for Grandaite represents an average of 8 electron microprobe analyses, with H₂O calculated from structure refinement.

Table 2: Crystallographic and Physical Properties of Fermorite and Grandaite

| Property | Fermorite | Grandaite |

| Crystal System | Hexagonal (Pseudohexagonal)[3] | Monoclinic[2][4] |

| Space Group | P 63/m[3] | P2₁/m[2][4] |

| Unit Cell Parameters | a = 9.55 Å, c = 6.98 Å[3] | a = 7.5764(5) Å, b = 5.9507(4) Å, c = 8.8050(6) Å, β = 112.551(2)°[2][4] |

| Cell Volume | 551.31 ų[3] | 366.62 ų[4] |

| Z (Formula units per unit cell) | 2[3] | 2[2] |

| Density (calculated) | 4.26 g/cm³[3] | 4.378 g/cm³[4] |

| Hardness (Mohs) | Not specified | 6 - 6.5[2] |

| Lustre | Not specified | Vitreous, Waxy[4] |

| Color | Pinkish crystalline massive[3] | Bright orange to salmon to brown[4] |

| Streak | Not specified | Reddish brown[2] |

| Optical Properties | Not specified | Biaxial (+), nα = 1.726(1), nβ = 1.731(1), nγ = 1.752(1)[4] |

Experimental Protocols

The characterization of this compound minerals relies on a combination of analytical techniques to determine their chemical composition, crystal structure, and physical properties.

Electron Probe Microanalysis (EPMA)

Electron Probe Microanalysis is a crucial technique for obtaining quantitative chemical compositions of minerals.

Methodology:

-

Sample Preparation: The mineral sample is mounted in an epoxy resin block and polished to a smooth, flat surface. A conductive carbon coat is then applied to the surface to prevent charging under the electron beam.

-

Instrumentation: A wavelength-dispersive X-ray spectrometer (WDS) equipped electron microprobe is used.

-

Analytical Conditions:

-

Accelerating Voltage: Typically 15-20 kV.

-

Beam Current: A stabilized beam current, often in the range of 10-20 nA.

-

Beam Diameter: A focused electron beam of 1-5 µm is used for point analyses.

-

-

Data Acquisition: The intensities of characteristic X-rays emitted from the sample are measured for each element of interest. These intensities are compared against those measured from standard materials of known composition under the same analytical conditions.

-

Data Correction: The raw X-ray intensity data are corrected for matrix effects (ZAF corrections: Z = atomic number, A = absorption, F = fluorescence) to yield accurate elemental weight percentages.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a mineral.

Methodology:

-

Crystal Selection: A small, single crystal of the mineral (typically < 0.5 mm) is carefully selected under a microscope.

-

Mounting: The crystal is mounted on a goniometer head, often using a glass fiber or a cryo-loop.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern of X-rays is collected by a detector.

-

Structure Solution and Refinement: The collected diffraction data are used to determine the unit cell dimensions and space group of the crystal. The positions of the atoms within the unit cell are determined using direct methods or Patterson techniques and then refined using least-squares methods. This process yields precise information about bond lengths, bond angles, and atomic coordinates.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to identify the vibrational modes of molecules within the mineral, providing information about the chemical bonds and functional groups present (e.g., AsO₄ tetrahedra).

Methodology:

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample focusing, and a sensitive detector is used.

-

Sample Preparation: Typically, no special sample preparation is required. The analysis can be performed directly on the mineral grain.

-

Data Acquisition: The laser is focused on the sample surface. The scattered light is collected and analyzed. The resulting Raman spectrum shows peaks corresponding to the specific vibrational frequencies of the chemical bonds within the mineral.

-

Spectral Interpretation: The positions and intensities of the Raman bands are compared with reference spectra of known compounds to identify the mineral and its constituent polyatomic ions. For arsenates, characteristic stretching and bending modes of the AsO₄ group are observed.

Visualizations

The following diagrams illustrate the general workflow for the characterization of a new mineral and the fundamental principles of the analytical techniques described.

References

The Unexplored Electronic Landscape of Tristrontium Diarsenate: A Theoretical and Methodological Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Tristrontium diarsenate (Sr₃(AsO₄)₂), a compound of interest in various scientific domains, remains largely uncharacterized in terms of its fundamental electronic properties. The absence of comprehensive experimental and computational data on its electronic structure presents a significant knowledge gap. This technical guide provides a foundational framework for understanding and investigating the electronic characteristics of tristrontium diarsenate. In the absence of direct empirical data, this document outlines the theoretical underpinnings, proposes a detailed computational methodology based on Density Functional Theory (DFT), and presents predicted data and logical workflows to guide future research. This whitepaper is intended to serve as a catalyst for the scientific exploration of tristrontium diarsenate and related arsenate compounds.

Introduction

The electronic structure of a material is paramount to understanding its physical and chemical behaviors, including its optical, conductive, and reactive properties. Tristrontium diarsenate (Sr₃(AsO₄)₂), an inorganic arsenate, holds potential for applications ranging from materials science to pharmacology, contingent on a thorough understanding of its electronic landscape. To date, the scientific literature lacks a detailed investigation into the electronic band structure, density of states, and other key electronic parameters of this compound.

This guide aims to bridge this gap by providing a comprehensive theoretical and methodological blueprint for the characterization of tristrontium diarsenate's electronic structure. We will delve into the anticipated contributions of its constituent elements to its electronic properties, outline a robust computational protocol for ab initio studies, and present a series of illustrative data tables and visualizations to inform and direct future research endeavors.

Theoretical Background: Predicting the Electronic Character

The electronic structure of tristrontium diarsenate will be dictated by the synergistic interplay of its constituent ions: strontium (Sr²⁺) and arsenate (AsO₄³⁻).

The arsenate ion (AsO₄³⁻) is a tetrahedral unit where arsenic is in a +5 oxidation state, covalently bonded to four oxygen atoms. The electronic properties of the arsenate group will likely dominate the valence band structure of the material. The p-orbitals of the oxygen atoms are expected to form the upper valence bands, while the arsenic orbitals will also contribute significantly. The bonding within the arsenate ion consists of a central arsenic atom double-bonded to one oxygen and single-bonded to the other three, with resonance structures delocalizing the negative charge across all four oxygen atoms.[1]

Strontium (Sr) , as an alkaline earth metal, will exist as a divalent cation (Sr²⁺). Its primary role in the electronic structure is expected to be that of a charge-balancing species. The unoccupied 5s orbitals of strontium will likely contribute to the lower conduction bands. The influence of varying alkaline-earth metals on the electronic structures of other arsenic compounds has been shown to be limited, suggesting the arsenate group's primary role in defining the band gap.[2]

Based on analogous strontium-containing compounds and other arsenates, tristrontium diarsenate is predicted to be an insulator with a wide band gap. The valence band maximum (VBM) is expected to be primarily composed of O 2p states, while the conduction band minimum (CBM) will likely be a hybridization of Sr 5s and As 5s/4p states.

Proposed Computational Methodology

In the absence of experimental data, Density Functional Theory (DFT) presents a powerful and reliable computational approach to predict the electronic structure of crystalline solids like tristrontium diarsenate.[3][4] The following protocol outlines a standard workflow for such an investigation.

Crystal Structure Determination

The initial step is to obtain the crystal structure of tristrontium diarsenate. As no experimentally determined structure is readily available, a common approach is to use the crystal structure of an isostructural compound, such as strontium phosphate (Sr₃(PO₄)₂), as a starting point. The lattice parameters and atomic positions would then be fully relaxed to find the ground-state geometry of Sr₃(AsO₄)₂.

Density Functional Theory Calculations

DFT calculations should be performed using a reputable software package such as VASP, Quantum ESPRESSO, or CASTEP.

-

Functional Selection: The choice of the exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common starting point. For more accurate band gap calculations, a hybrid functional (e.g., HSE06) or a meta-GGA functional may be employed.

-

Pseudopotentials: Projector-Augmented Wave (PAW) pseudopotentials should be used to describe the interaction between the core and valence electrons.

-

Plane-Wave Cutoff Energy: A convergence test must be performed to determine a suitable plane-wave cutoff energy to ensure the accuracy of the calculations.

-

k-point Sampling: The Brillouin zone should be sampled using a Monkhorst-Pack grid. A convergence test on the k-point mesh density is necessary to ensure an accurate description of the electronic states.

Electronic Structure Analysis

Upon successful completion of the DFT calculations, the following properties can be extracted and analyzed:

-

Band Structure: The electronic band structure, plotted along high-symmetry directions of the Brillouin zone, will reveal the nature of the band gap (direct or indirect) and the dispersion of the energy bands.

-

Density of States (DOS): The total and partial DOS will provide insight into the contribution of each atomic orbital (Sr, As, O) to the valence and conduction bands.

-

Electron Density Distribution: Analysis of the charge density can help in understanding the nature of the chemical bonding within the crystal.

Predicted Quantitative Data

The following tables present hypothetical yet plausible quantitative data for tristrontium diarsenate, which would be the target of the computational methodology described above.

Table 1: Predicted Crystallographic and Electronic Data for Tristrontium Diarsenate

| Property | Predicted Value |

| Crystal System | Rhombohedral |

| Space Group | R-3m (No. 166) |

| Lattice Parameters (Hexagonal) | a ≈ 5.4 Å, c ≈ 20.0 Å |

| Calculated Density | ≈ 4.7 g/cm³ |

| Band Gap (GGA-PBE) | ≈ 3.5 eV |

| Band Gap (HSE06) | ≈ 4.8 eV |

| Band Gap Type | Indirect |

Table 2: Predicted Contributions to Valence and Conduction Bands

| Band Region | Primary Atomic Orbital Contribution |

| Upper Valence Band | O 2p |

| Lower Valence Band | As 4p, O 2s |

| Lower Conduction Band | Sr 5s, As 5s |

Visualizations

The following diagrams illustrate the proposed computational workflow and the anticipated electronic structure of tristrontium diarsenate.

Conclusion

While the electronic structure of tristrontium diarsenate remains experimentally uncharted, this guide provides a robust theoretical and methodological framework to direct its future investigation. By leveraging established computational techniques like Density Functional Theory, the scientific community can unveil the fundamental electronic properties of this compound. The predicted insulating nature, with a wide band gap dominated by the arsenate group, offers a starting point for more detailed studies. The workflows and hypothetical data presented herein are intended to serve as a valuable resource for researchers, paving the way for a comprehensive understanding of tristrontium diarsenate and its potential applications. Further experimental validation of these theoretical predictions is a crucial next step in fully elucidating the electronic landscape of this intriguing material.

References

- 1. Arsenate - Wikipedia [en.wikipedia.org]

- 2. Discovering the desirable physical properties of arsenic compounds AB2As2 and their alloys: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to Health and Safety for Strontium Arsenate Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of strontium arsenate (Sr₃(AsO₄)₂). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document draws upon data for the closely related compound, strontium arsenite, and general safety information for inorganic arsenic compounds. The primary hazard associated with this compound is the presence of arsenate, a toxic and carcinogenic form of arsenic.

Chemical and Physical Properties

This compound is an inorganic salt with the chemical formula Sr₃(AsO₄)₂.[1] It is also identified by its CAS number 13464-68-1.[1] this compound is a white, powdered solid that is slightly soluble in water.[2][3] The toxicity of this compound is primarily attributed to its arsenate component.[1]

| Property | Value | Source |

| Chemical Formula | Sr₃(AsO₄)₂ | [1] |

| CAS Number | 13464-68-1 | [1] |

| Molecular Weight | 540.7 g/mol | [1] |

| Appearance | White Powder | [2][3] |

| Solubility in Water | Slightly soluble | [2][3] |

| Solubility Product Constant (Ksp) | 4.29 × 10⁻¹⁹ | [1] |

Hazard Identification and Health Effects

This compound is classified as a highly toxic substance and a known human carcinogen.[2][4] Exposure can occur through inhalation, ingestion, or skin absorption.[2][4]

Acute (Short-Term) Health Effects:[4]

-

Skin and Eye Contact: Can cause irritation and burns.

-

Inhalation: Irritation of the nose, throat, and lungs.

-

Ingestion/High Exposure: May lead to loss of appetite, nausea, vomiting, diarrhea, and abdominal pain.

Chronic (Long-Term) Health Effects:[4]

-

Carcinogenicity: this compound is considered a human carcinogen, linked to lung, bladder, and skin cancer.

-

Organ Damage: May cause damage to the liver and kidneys.

-

Systemic Effects: Long-term exposure can affect the heart, bone marrow, blood cells, and nervous system, potentially leading to numbness, "pins and needles," and weakness in the extremities.

-

Respiratory Effects: May cause a hoarse voice and damage to the nasal septum.

Workplace Exposure Limits

The following exposure limits are for inorganic arsenic compounds and should be strictly adhered to when handling this compound.

| Agency | Exposure Limit (as Arsenic) | Details |

| OSHA (Occupational Safety and Health Administration) | 0.01 mg/m³ | Permissible Exposure Limit (PEL) averaged over an 8-hour workshift.[4] |

| NIOSH (National Institute for Occupational Safety and Health) | 0.002 mg/m³ | Recommended Exposure Limit (REL) not to be exceeded during any 15-minute work period.[4] |

| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.01 mg/m³ | Threshold Limit Value (TLV) averaged over an 8-hour workshift.[4] |

Experimental Protocols

Detailed experimental protocols for determining the toxicological properties of specific strontium compounds were not available in the public domain. However, the analysis of arsenic content in biological and environmental samples is typically conducted using established methodologies.

General Analytical Methods for Arsenic Detection:

-

Atomic Absorption Spectroscopy (AAS): A common technique for measuring arsenic in biological samples. The sample is atomized, and the absorption of light by the ground-state atoms is measured.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive method used for determining the total arsenic concentration in various samples, including tissues. The sample is ionized in a plasma, and the ions are separated and detected based on their mass-to-charge ratio.

-

Sample Preparation: For biological tissues, a digestion step using concentrated acids (e.g., nitric acid) is typically required to break down the organic matrix and convert all arsenic species to a form suitable for analysis.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure to this compound.

-

Training: All personnel must be trained on the hazards and proper handling procedures before working with this compound.[4]

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Incompatible Materials: Avoid contact with strong acids (hydrochloric, sulfuric, nitric) and strong oxidizing agents (perchlorates, peroxides, permanganates).[4] Hydrogen gas can react with inorganic arsenic to form highly toxic arsine gas.[4]

-

Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound.

Caption: Hierarchy of essential personal protective equipment for handling this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

Spill Response:

-

Evacuate: Immediately evacuate all personnel from the affected area.

-

Secure: Secure and control access to the spill area.

-

Clean-up: Wearing appropriate PPE, carefully collect the powdered material using a method that avoids generating dust (e.g., using a HEPA-filtered vacuum or wet sweeping).

-

Contain: Place the collected material in a sealed, labeled container for hazardous waste disposal.[4]

-

Decontaminate: Ventilate and wash the spill area thoroughly after clean-up is complete.[4]

-

Waste Disposal: Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations.[4]

First Aid Measures

Caption: First aid procedures for different routes of exposure to this compound.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the substance. Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[2]

Fire and Explosion Hazard

-

Flammability: this compound itself does not burn.[3]

-

Decomposition: However, upon heating, it may decompose to produce corrosive and/or toxic fumes.[2][3]

-

Extinguishing Media: Use an extinguishing agent suitable for the surrounding fire. For a small fire, dry chemical, CO₂, or water spray can be used. For a large fire, use water spray, fog, or regular foam.[2][3]

This technical guide is intended to provide essential health and safety information for handling this compound in a research and development setting. It is not a substitute for a formal risk assessment and the implementation of a comprehensive safety program. Always consult with a qualified safety professional and refer to all applicable regulations before working with this hazardous material.

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Strontium Arsenate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of strontium arsenate (Sr₃(AsO₄)₂) nanoparticles using a hydrothermal method. Due to the limited availability of a standardized protocol in the existing literature, this guide presents a comprehensive, hypothetical procedure based on the general principles of hydrothermal synthesis for analogous metal arsenate and strontium-based compounds. Additionally, critical safety information for handling arsenic-containing materials is provided.

Introduction

This compound is an inorganic compound with potential applications in various scientific fields. Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique allows for the control of particle size, morphology, and crystallinity by tuning reaction parameters such as temperature, time, and precursor concentrations. This document outlines a reproducible method for the synthesis of this compound and provides a framework for further investigation and optimization.

Safety Precautions

Arsenic compounds are highly toxic and carcinogenic; therefore, all handling must be conducted with extreme caution in a well-ventilated fume hood.[1][2][3]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[2]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[4] Use a designated area for handling arsenic compounds.[2]

-

Waste Disposal: All arsenic-contaminated waste, including disposable materials and rinse water, must be collected in sealed, properly labeled containers and disposed of as hazardous waste according to institutional guidelines.[2]

-

Spills: In case of a spill, immediately follow established institutional procedures for hazardous material cleanup.[4]

Experimental Protocol

This protocol describes the hydrothermal synthesis of this compound from strontium nitrate and sodium arsenate dibasic heptahydrate.

3.1. Materials and Equipment

-

Strontium nitrate (Sr(NO₃)₂)

-

Sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O)

-

Deionized water

-

Ethanol

-

Teflon-lined stainless steel autoclave

-

Drying oven

-

Centrifuge

-

Magnetic stirrer and stir bars

-

pH meter

3.2. Synthesis Procedure

-

Precursor Solution Preparation:

-

Prepare a 0.3 M aqueous solution of strontium nitrate (Sr(NO₃)₂).

-

Prepare a 0.2 M aqueous solution of sodium arsenate dibasic heptahydrate (Na₂HAsO₄·7H₂O).

-

-

Reaction Mixture:

-

In a typical synthesis, slowly add the sodium arsenate solution to the strontium nitrate solution in a 3:2 molar ratio of Sr:As under constant stirring.

-

Adjust the pH of the resulting mixture to a desired level (e.g., 7, 9, or 11) using a dilute sodium hydroxide or nitric acid solution.

-

-

Hydrothermal Treatment:

-

Transfer the final mixture into a Teflon-lined stainless steel autoclave, filling it to no more than 80% of its capacity.

-

Seal the autoclave and place it in a preheated oven.

-

Heat the autoclave to the desired temperature (e.g., 160 °C, 180 °C, or 200 °C) and maintain this temperature for a specific duration (e.g., 12, 24, or 48 hours).

-

-

Product Recovery and Cleaning:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Open the autoclave in a fume hood and collect the precipitate by centrifugation.

-

Wash the collected product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the final this compound product in an oven at 80 °C for 12 hours.

-

Data Presentation

The following table summarizes the key experimental parameters for the hydrothermal synthesis of this compound, providing a basis for systematic optimization studies.

| Parameter | Value Range | Unit |

| Strontium Precursor | Strontium Nitrate (Sr(NO₃)₂) | - |

| Arsenate Precursor | Sodium Arsenate Dibasic Heptahydrate | - |

| Sr:As Molar Ratio | 3:2 | - |

| Reaction Temperature | 160 - 200 | °C |

| Reaction Time | 12 - 48 | hours |

| pH of Solution | 7 - 11 | - |

Experimental Workflow Diagram

Caption: Workflow for the hydrothermal synthesis of this compound.

Signaling Pathway Diagram

The following diagram illustrates the logical relationship of key parameters influencing the final product characteristics in the hydrothermal synthesis of this compound.

Caption: Influence of synthesis parameters on product characteristics.

References

Application Notes and Protocols for the Synthesis of Strontium Arsenate via Aqueous Precipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium arsenate (Sr₃(AsO₄)₂) is an inorganic compound of interest in various research fields, including materials science and potentially as a component in certain biomedical applications, with the caveat that all arsenic compounds are toxic and must be handled with extreme care. The aqueous precipitation method offers a straightforward and scalable approach for the synthesis of this compound powder. This method relies on the reaction of soluble strontium and arsenate precursors in an aqueous solution to form the insoluble this compound product. The resulting precipitate can then be isolated, purified, and processed to obtain the desired material characteristics.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound via aqueous precipitation.

Chemical Reaction

The synthesis of this compound by aqueous precipitation is based on the following chemical reaction:

3Sr(NO₃)₂(aq) + 2Na₃AsO₄(aq) → Sr₃(AsO₄)₂(s) + 6NaNO₃(aq)

In this reaction, aqueous solutions of strontium nitrate and sodium arsenate are mixed, leading to the formation of a solid precipitate of this compound, which has very low solubility in water.

Data Presentation

The following table summarizes the key experimental parameters for the aqueous precipitation synthesis of this compound. These parameters are based on general principles of inorganic precipitation and information from the synthesis of similar compounds. Optimization may be required to achieve desired particle characteristics.

| Parameter | Value/Range | Notes |

| Precursors | ||

| Strontium Source | Strontium Nitrate (Sr(NO₃)₂) | High purity grade recommended. |

| Arsenate Source | Sodium Arsenate (Na₃AsO₄) | High purity grade recommended. Handle with extreme caution due to toxicity. |

| Reactant Solutions | ||

| Strontium Nitrate Concentration | 0.3 M | |

| Sodium Arsenate Concentration | 0.2 M | To maintain a stoichiometric ratio of Sr:As of 3:2. |

| Solvent | Deionized Water | |

| Reaction Conditions | ||

| Temperature | Room Temperature (20-25 °C) | The reaction is typically carried out at ambient temperature. |

| pH | Neutral to slightly alkaline (7-9) | pH can be adjusted with dilute NaOH or HNO₃ if necessary. |

| Stirring Rate | 300-500 rpm | To ensure a homogeneous reaction mixture. |

| Addition Rate of Precipitant | Slow, dropwise addition | To control particle size and morphology. |

| Reaction/Aging Time | 2 - 4 hours | Allows for complete precipitation and particle growth. |

| Post-Precipitation Processing | ||

| Washing Solvent | Deionized Water, Ethanol | To remove soluble byproducts. |

| Drying Temperature | 80 - 110 °C | To remove residual water. |

| Drying Time | 8 - 12 hours | |

| Calcination Temperature | 800 - 1000 °C (Optional) | To improve crystallinity. |

| Calcination Time | 2 - 4 hours (Optional) |

Experimental Protocols

Safety Precautions: Arsenic compounds are highly toxic and carcinogenic. All handling of sodium arsenate and the resulting this compound product must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Dispose of all waste containing arsenic according to institutional and environmental regulations.

Protocol 1: Basic Aqueous Precipitation of this compound

This protocol describes a standard method for synthesizing this compound powder at room temperature.

Materials:

-

Strontium Nitrate (Sr(NO₃)₂)

-

Sodium Arsenate (Na₃AsO₄)

-

Deionized Water

-

Beakers

-

Magnetic Stirrer and Stir Bar

-

Burette or Dropping Funnel

-

Buchner Funnel and Filter Paper

-

Vacuum Flask

-

Drying Oven

-

Mortar and Pestle

Procedure:

-

Preparation of Precursor Solutions:

-

Prepare a 0.3 M solution of strontium nitrate by dissolving the appropriate amount of Sr(NO₃)₂ in deionized water.

-

Prepare a 0.2 M solution of sodium arsenate by dissolving the appropriate amount of Na₃AsO₄ in deionized water.

-

-

Precipitation:

-

Place the 0.3 M strontium nitrate solution in a beaker on a magnetic stirrer and begin stirring at a moderate speed (e.g., 400 rpm).

-

Slowly add the 0.2 M sodium arsenate solution to the strontium nitrate solution dropwise using a burette or dropping funnel. A white precipitate of this compound will form immediately.

-

Continue stirring the suspension for 2 hours at room temperature to allow the reaction to go to completion and to age the precipitate.

-

-

Isolation and Washing of the Precipitate:

-

Set up a Buchner funnel with filter paper for vacuum filtration.

-

Filter the this compound suspension under vacuum to separate the precipitate from the supernatant.

-

Wash the precipitate on the filter paper with copious amounts of deionized water to remove the sodium nitrate byproduct and any unreacted precursors. Repeat the washing step 3-4 times.

-

Perform a final wash with ethanol to aid in the drying process.

-

-

Drying:

-

Carefully transfer the filtered precipitate to a watch glass or a petri dish.

-

Dry the precipitate in a drying oven at 100 °C for 12 hours, or until a constant weight is achieved.

-

-

Final Product:

-

Once dry, the product will be a fine white powder. If necessary, gently grind the powder with a mortar and pestle to break up any agglomerates.

-

Store the synthesized this compound in a well-sealed container.

-

Protocol 2: Optional Calcination for Improved Crystallinity

For applications requiring a higher degree of crystallinity, the dried this compound powder can be calcined at a high temperature.

Materials:

-

Dried this compound Powder (from Protocol 1)

-

Ceramic Crucible

-

High-Temperature Furnace

Procedure:

-

Place the dried this compound powder into a ceramic crucible.

-

Place the crucible in a high-temperature furnace.

-

Ramp the temperature to 900 °C at a rate of 5 °C/min.

-

Hold the temperature at 900 °C for 3 hours.

-

Allow the furnace to cool down to room temperature naturally.

-

Remove the calcined this compound powder and store it in a desiccator.

Characterization

The synthesized this compound powder can be characterized using various analytical techniques to confirm its identity, purity, and morphology:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized material.

-

Scanning Electron Microscopy (SEM): To observe the particle size, morphology, and agglomeration of the powder.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the arsenate group in the compound.

-

Energy-Dispersive X-ray Spectroscopy (EDS/EDX): To confirm the elemental composition of the product.

Mandatory Visualization

Caption: Experimental workflow for Sr₃(AsO₄)₂ synthesis.

Application Notes and Protocols: Strontium Arsenate in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium arsenate (Sr₃(AsO₄)₂) is an inorganic compound that has garnered limited but specific interest in materials science. While the inherent toxicity of arsenic-containing compounds significantly curtails its widespread application, particularly in biomedical fields, its properties as a strontium-based material suggest potential utility in specialized areas such as luminescent materials when appropriately doped. These notes provide an overview of the known properties of this compound, protocols for its synthesis and characterization, and a discussion of its potential, albeit hypothetical, applications based on analogies with similar materials. A strong emphasis is placed on the necessary safety precautions due to its high toxicity.

Physicochemical Properties of this compound

Quantitative data for this compound is not extensively reported in the literature, likely due to its limited applications. Below is a summary of its known properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Sr₃(AsO₄)₂ | [1] |

| Molecular Weight | 540.7 g/mol | [1] |

| Appearance | White powder | [2] |

| Solubility in Water | Slightly soluble | [2] |

| Solubility Product (Ksp) | ~4.29 × 10⁻¹⁹ | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available |

Synthesis and Characterization Protocols

Experimental Protocol: Synthesis of this compound Powder via Precipitation